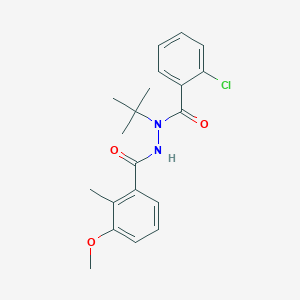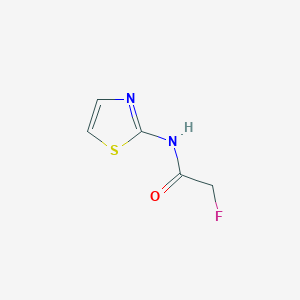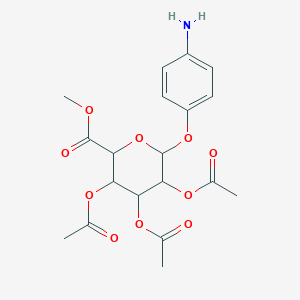
3-Sulfo-tauroursodeoxycholic Acid Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sulfo-tauroursodeoxycholic Acid Disodium Salt is a bile acid derivative with the molecular formula C26H43NNa2O9S2 and a molecular weight of 623.731 g/mol . It is a taurine conjugate of ursodeoxycholic acid, which is known for its hydrophilic properties and therapeutic applications . This compound is used in various scientific research fields due to its unique chemical structure and biological activities.
Preparation Methods
The synthesis of 3-Sulfo-tauroursodeoxycholic Acid Disodium Salt involves several steps, starting from ursodeoxycholic acid. The key steps include sulfonation and taurine conjugation. The reaction conditions typically involve the use of sulfonating agents and taurine under controlled temperature and pH conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Sulfo-tauroursodeoxycholic Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
3-Sulfo-tauroursodeoxycholic Acid Disodium Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used to study bile acid metabolism and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-Sulfo-tauroursodeoxycholic Acid Disodium Salt involves several molecular targets and pathways:
Endoplasmic Reticulum Stress: The compound alleviates endoplasmic reticulum stress by stabilizing the unfolded protein response and reducing the production of reactive oxygen species.
Apoptosis Inhibition: It inhibits apoptosis by disrupting the mitochondrial pathway of cell death, involving the inhibition of p53/Bax signaling, cytochrome C release, and caspase activation.
Cholesterol Absorption: The compound reduces cholesterol absorption in the small intestine, thereby lowering the body’s cholesterol levels.
Comparison with Similar Compounds
3-Sulfo-tauroursodeoxycholic Acid Disodium Salt can be compared with other bile acid derivatives, such as:
Tauroursodeoxycholic Acid: Similar in structure but lacks the sulfonate group, making it less hydrophilic.
Taurolithocholic Acid 3-Sulfate: Another bile acid derivative with similar applications but different molecular targets and pathways.
Ursodeoxycholic Acid: The parent compound without taurine conjugation, used primarily for its therapeutic effects on gallstones.
The uniqueness of this compound lies in its enhanced hydrophilicity and specific biological activities, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C26H43NNa2O9S2 |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO9S2.2Na/c1-16(4-7-23(29)27-12-13-37(30,31)32)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(36-38(33,34)35)14-17(25)15-22(24)28;;/h16-22,24,28H,4-15H2,1-3H3,(H,27,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-;;/m1../s1 |
InChI Key |
MIGKUVHDFNAGGB-GUBAPICVSA-L |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13405661.png)
![[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate](/img/structure/B13405669.png)



![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
![(2R,3S)-3,5,7-trihydroxy-2-[(2R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13405702.png)


![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)



